7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied extensively and are known to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit significant inhibitory activity . The specificity of the action of these inhibitors was attributed to the selective binding at a given site in the system .
Biochemical Pathways
Similar compounds have been found to inhibit rna viruses, mainly as anti-influenza virus agents able to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .
Pharmacokinetics
Similar compounds have been noted for their favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have a similar effect .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under various conditions, suggesting that the compound may be stable under a range of environmental conditions .
Properties
IUPAC Name |
7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-13-19(21(30)27-15-6-4-3-5-7-15)20(28-22(26-13)24-12-25-28)14-8-9-16(17(10-14)31-2)32-11-18(23)29/h3-10,12,20H,11H2,1-2H3,(H2,23,29)(H,27,30)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYYCFDGZNOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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